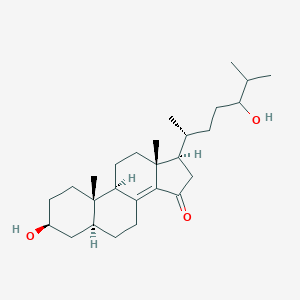

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid

Overview

Description

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is a derivative of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules . They are involved in numerous biological processes of both the well state and disease states .

Synthesis Analysis

The synthesis of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid involves the lipoxygenase branches of the eicosanoid pathways . The enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms are presented in detail .Molecular Structure Analysis

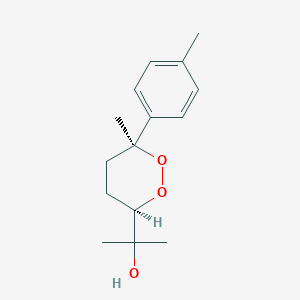

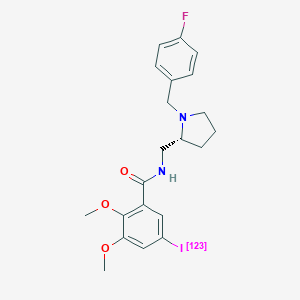

The molecular structure of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is complex. It is a derivative of arachidonic acid, an ω-6 fatty acid . It contains three hydroxyl residues and four double bonds .Chemical Reactions Analysis

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is a product of arachidonic acid metabolism . It is produced by diverse cell types in humans and other animal species . These cells may then metabolize the formed 5 ( S )-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), 5 ( S ),15 ( S )-dihydroxyeicosatetraenoic acid (5 ( S ),15 ( S )-diHETE), or 5-oxo-15-hydroxyeicosatetraenoic acid (5-oxo-15 ( S )-HETE) .Scientific Research Applications

Analysis of Chromatographic Properties

A study by Borgeat and Pilote (1988) examined the behavior of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid and its derivatives under gas chromatography-mass spectrometric analysis. The research focused on the decomposition and transformation of the compound, revealing its conversion to a cyclohexadiene derivative during analysis. This study provided insights into the complex behaviors of eicosatetraenoic acids under specific analytical conditions (Borgeat & Pilote, 1988).

Formation in Leukocytes

Jubiz et al. (1982) discovered the formation of a novel leukotriene, including 5(S),12(R)-dihydroxy-6,8,10,14-eicosatetraen-1,20-dioic acid, in human polymorphonuclear leukocytes. This finding was significant for understanding the metabolic pathways of leukotrienes and their roles in chemotactic processes (Jubiz et al., 1982).

Role in Inflammatory Processes

Research by Dowd et al. (2004) explored the cutaneous responses to various eicosatetraenoic acids, including 12-hydroxy-5,8,10,14-eicosatetraenoic acid and 5,12-dihydroxyeicosatetraenoic acid in psoriasis and normal human skin. This study contributed to the understanding of inflammatory processes and the potential involvement of these compounds in skin disorders such as psoriasis (Dowd et al., 2004).

Metabolism and Structural Analysis

Borgeat and Samuelsson (1979) analyzed the metabolism of arachidonic acid in rabbit polymorphonuclear leukocytes, identifying novel metabolites including dihydroxyeicosatetraenoic acids. Their research provided a deeper understanding of the structural properties and formation of these compounds in biological systems (Borgeat & Samuelsson, 1979).

Impact on Leukocyte Activity

Goetzl and Pickett (1980) investigated the chemotactic activity of complex hydroxy-eicosatetraenoic acids (HETEs) on human PMN leukocytes. This research highlighted the biological activities of these compounds and their potential roles in immune responses (Goetzl & Pickett, 1980).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,19R)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUIIFETKOPRD-IWJWNCEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid | |

CAS RN |

117605-61-5 | |

| Record name | 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117605615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)